Home > Products > Screening Compounds P25738 > 1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity)
1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity) -

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity)

Catalog Number: EVT-8368790
CAS Number:
Molecular Formula: C19H16ClFN4O3
Molecular Weight: 402.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one, commonly referred to as Dacomitinib Impurity, is a chemical compound associated with the synthesis of Dacomitinib, a potent irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The compound is classified under quinazoline derivatives and plays a significant role in pharmaceutical applications, particularly in cancer treatment.

Source

Dacomitinib Impurity is primarily derived from the synthetic pathways used to produce Dacomitinib. The synthesis involves multiple steps including condensation, nitration, and reduction reactions, utilizing readily available raw materials to achieve high yields suitable for industrial production .

Classification

Dacomitinib Impurity can be classified as a pharmaceutical impurity, specifically linked to the synthesis of EGFR inhibitors. Its structure comprises a quinazoline core modified with various functional groups that contribute to its biological activity and stability.

Synthesis Analysis

Methods

The synthesis of Dacomitinib Impurity typically involves several key steps:

  1. Condensation: The reaction begins with the condensation of 3-amino-4-methoxybenzyl ester with 4-(piperidine-1-yl)butyl-2-enoyl chloride in an inert solvent.
  2. Nitration: The resulting compound undergoes nitration using a mixed acid reagent to introduce nitro groups.
  3. Reduction: A reduction step follows, where the nitro groups are converted to amines using reducing agents such as sodium dithionite.
  4. Ring Closure: This step involves reacting the intermediate with formamide to form a pyrrolidine ring.
  5. Halogenation and Coupling: Finally, halogenating agents are used to introduce halogen substituents, completing the synthesis of Dacomitinib .

Technical Details

The synthetic route is characterized by its efficiency and ability to produce high yields. Each reaction step is optimized for temperature and time, with careful monitoring via thin-layer chromatography (TLC) to ensure completion before proceeding to the next step .

Molecular Structure Analysis

Structure

The molecular structure of Dacomitinib Impurity can be represented as follows:

  • Molecular Formula: C18_{18}H19_{19}ClF1_{1}N3_{3}O2_{2}
  • Molecular Weight: Approximately 353.81 g/mol
  • Structural Features:
    • A quinazoline core
    • A pyrrolidine ring
    • Chlorine and fluorine substituents on the phenyl group

Data

The compound exhibits specific spectral properties which can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These analyses confirm the presence of functional groups and structural integrity throughout the synthesis process .

Chemical Reactions Analysis

Reactions

Dacomitinib Impurity participates in various chemical reactions typical of its functional groups:

  1. Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, which can modify its reactivity profile.
  2. Reduction Reactions: The compound can undergo further reduction under appropriate conditions, potentially altering its pharmacological properties.

Technical Details

The reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yield and purity during the synthesis of Dacomitinib Impurity .

Mechanism of Action

Dacomitinib functions primarily as an irreversible inhibitor of EGFR tyrosine kinase. It binds covalently to the receptor, blocking downstream signaling pathways involved in cell proliferation and survival.

Process

The mechanism involves:

  • Binding to the ATP-binding site of EGFR.
  • Inhibition of phosphorylation events that activate signaling cascades.
  • Induction of apoptosis in cancer cells expressing mutated forms of EGFR .

Data

Clinical studies have shown that Dacomitinib effectively reduces tumor growth in patients with non-small cell lung cancer harboring specific EGFR mutations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a yellow solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO)

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong nucleophiles due to halogen substituents.

Relevant data from stability tests indicate that impurities arising from synthesis can be effectively removed during purification processes .

Applications

Dacomitinib Impurity serves primarily as an intermediate in the pharmaceutical synthesis of Dacomitinib. Its significance lies in ensuring the purity and efficacy of the final drug product used in treating EGFR mutation-positive non-small cell lung cancer.

Properties

Product Name

1-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-5-hydroxypyrrolidin-2-one (Dacomitinib Impurity)

IUPAC Name

1-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-5-hydroxypyrrolidin-2-one

Molecular Formula

C19H16ClFN4O3

Molecular Weight

402.8 g/mol

InChI

InChI=1S/C19H16ClFN4O3/c1-28-16-8-14-11(7-15(16)25-17(26)4-5-18(25)27)19(23-9-22-14)24-10-2-3-13(21)12(20)6-10/h2-3,6-9,17,26H,4-5H2,1H3,(H,22,23,24)

InChI Key

YYROAISCXBYHNT-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N4C(CCC4=O)O

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N4C(CCC4=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.